

In-Depth Technical Guide: Low-Temperature Magnetic Properties of Nickel-Vanadium Thin Films

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Compound of Interest

Compound Name: Nickel;vanadium

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the magnetic properties of nickel-vanadium (Ni-V) thin films at low temperatures. The addition of vanadium to nickel has a profound impact on its magnetic characteristics, leading to a tunable system that exhibits a range of phenomena from robust ferromagnetism to paramagnetism. This document details the fundamental magnetic behavior of Ni-V alloys, experimental methodologies for thin film synthesis and characterization, and presents available data on their low-temperature magnetic properties. While specific quantitative data for Ni-V thin films is limited in publicly available literature, this guide synthesizes findings from bulk Ni-V alloys and general principles of thin film magnetism to provide a valuable resource for researchers in this field.

Introduction to the Nickel-Vanadium System

Nickel is a well-known ferromagnetic material with a Curie temperature of approximately 631 K. The introduction of vanadium, a non-magnetic element, into the nickel lattice disrupts the ferromagnetic ordering. In bulk Ni-V alloys, increasing the vanadium concentration systematically suppresses the ferromagnetic properties. The Curie temperature (T_c), the temperature at which the material transitions from a ferromagnetic to a paramagnetic state, decreases with increasing vanadium content.^[1] This trend culminates in a quantum critical

point (QCP) at a vanadium concentration of approximately 11.6%, where the ferromagnetic order is completely suppressed even at absolute zero.[1][2]

The magnetic behavior in these alloys is understood to be inhomogeneous, with the formation of magnetic clusters of nickel-rich regions within a less magnetic or non-magnetic matrix.[1][3] This inhomogeneity is a key factor in determining the overall magnetic response of the material. While the primary focus of existing research has been on bulk Ni-V alloys, the magnetic properties of thin films are of significant interest for applications in spintronics and magnetic recording, where dimensional confinement and substrate-induced strain can lead to novel magnetic phenomena.

Quantitative Magnetic Data (Bulk Ni-V Alloys)

The following table summarizes the magnetic properties of bulk polycrystalline Ni-V alloys at low temperatures as a function of vanadium concentration. It is important to note that these values may differ for thin films due to factors such as thickness, substrate-induced strain, and microstructure. This data is compiled from studies on bulk materials and serves as a foundational reference.

Vanadium Concentration (at. %)	Curie Temperature (T _c) (K)	Saturation Magnetization (M _s) at 4.2 K (emu/g)	Magnetic State at Low Temperature
0	~631	~58.6	Ferromagnetic
4	~450	Not specified	Ferromagnetic
7	~300	Not specified	Ferromagnetic
8.5	~200	Not specified	Ferromagnetic with inhomogeneities
10	~100	Not specified	Inhomogeneous Ferromagnetism
11.6	~0	~0	Paramagnetic (Quantum Critical Point)
> 11.6	Not applicable	~0	Paramagnetic

Note: Specific values for saturation magnetization for all concentrations were not readily available in the surveyed literature. The trend indicates a decrease with increasing vanadium content.

Experimental Protocols

Thin Film Deposition: Magnetron Sputtering

A common technique for fabricating Ni-V thin films is magnetron sputtering. The addition of a small amount of vanadium to the nickel target can simplify the sputtering process, as pure nickel targets can be problematic due to their ferromagnetic nature which can interfere with the magnetic fields used in the sputtering gun.^[4]

Methodology:

- **Substrate Preparation:** Silicon wafers with a thermally grown oxide layer (SiO₂/Si) are typically used as substrates. The substrates are cleaned sequentially in ultrasonic baths of acetone, isopropyl alcohol, and deionized water, followed by drying with nitrogen gas.
- **Sputtering System:** A high-vacuum or ultra-high-vacuum magnetron sputtering system is employed. The system is pumped down to a base pressure of at least 10⁻⁷ Torr to minimize contamination.
- **Target:** A composite Ni-V target with the desired atomic percentage of each element is used. Alternatively, co-sputtering from separate nickel and vanadium targets can be employed to achieve a range of compositions on a single substrate wafer.
- **Sputtering Process:**
 - Argon is introduced into the chamber as the sputtering gas at a typical flow rate of 20-50 sccm.
 - The working pressure is maintained in the range of 1-10 mTorr.
 - A DC or pulsed-DC power supply is used to generate a plasma. For pure nickel or high-nickel-content targets, a pulsed-DC or RF power source is preferred to mitigate the effects of target magnetism.^[4]

- The substrate may be heated during deposition to control the film's crystallinity and microstructure.
- The deposition rate is monitored using a quartz crystal microbalance, and the final film thickness is confirmed by techniques such as X-ray reflectivity (XRR) or profilometry.

Low-Temperature Magnetic Characterization: SQUID-VSM

A Superconducting Quantum Interference Device Vibrating Sample Magnetometer (SQUID-VSM) is a highly sensitive instrument used to measure the magnetic properties of materials as a function of temperature and applied magnetic field.

Methodology:

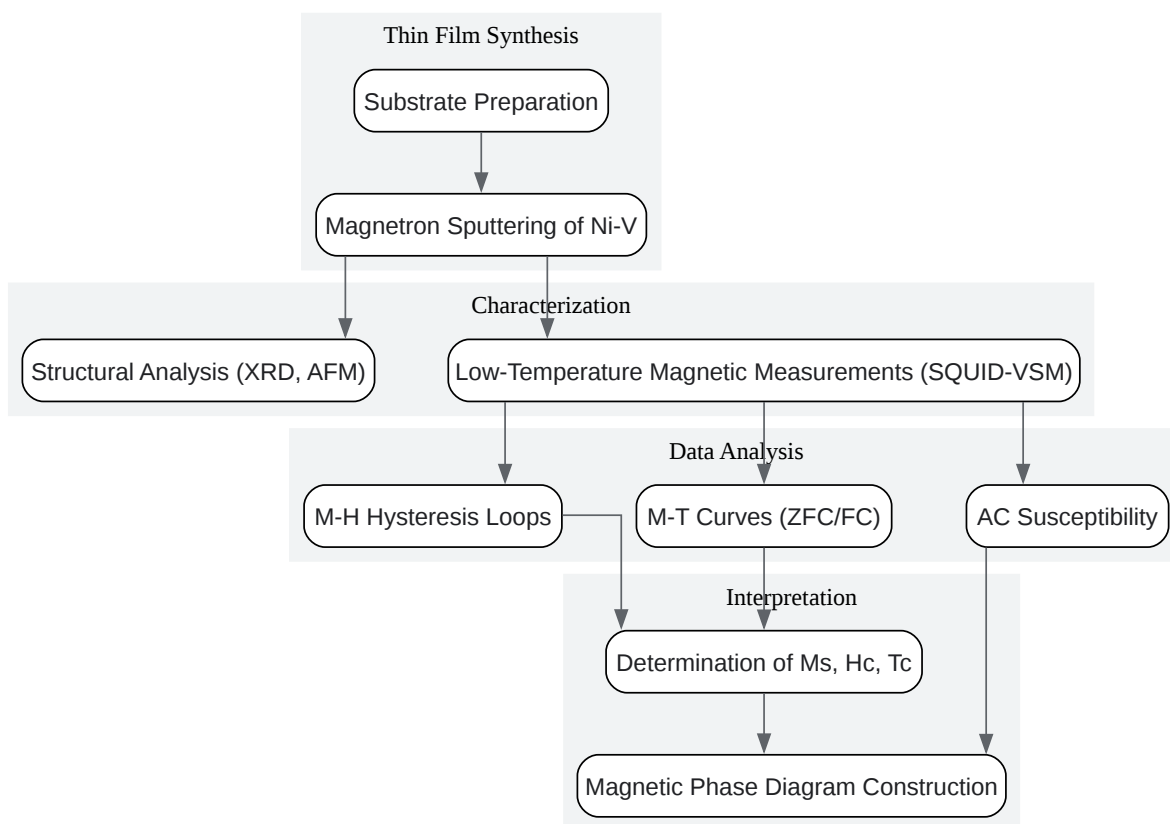
- **Sample Preparation:** A small, well-defined piece of the Ni-V thin film on its substrate is mounted on a sample holder, typically made of a non-magnetic material like quartz.
- **Measurement Setup:** The sample is placed inside the SQUID-VSM chamber. The system is cooled to the desired low temperature, often using liquid helium.
- **Measurement Protocol:**
 - **M-H Hysteresis Loops:** At a fixed low temperature (e.g., 4 K), the magnetic field is swept from a large positive value to a large negative value and back, while the magnetic moment of the sample is measured. This provides information on the saturation magnetization (M_s), remanent magnetization (M_r), and coercivity (H_c).
 - **M-T Curves (Zero-Field-Cooled and Field-Cooled):**
 - **Zero-Field-Cooled (ZFC):** The sample is cooled from room temperature to the lowest temperature in the absence of an applied magnetic field. A small magnetic field is then applied, and the magnetic moment is measured as the sample is warmed up.
 - **Field-Cooled (FC):** The sample is cooled from room temperature to the lowest temperature in the presence of a small applied magnetic field. The magnetic moment is then measured as the sample is warmed up in the same field. Deviations between the

ZFC and FC curves can indicate phenomena such as superparamagnetism or spin-glass behavior.

- AC Susceptibility: An oscillating magnetic field is applied, and the in-phase and out-of-phase components of the magnetic susceptibility are measured as a function of temperature and frequency. This is a powerful technique for probing dynamic magnetic phenomena and phase transitions.

Visualizations

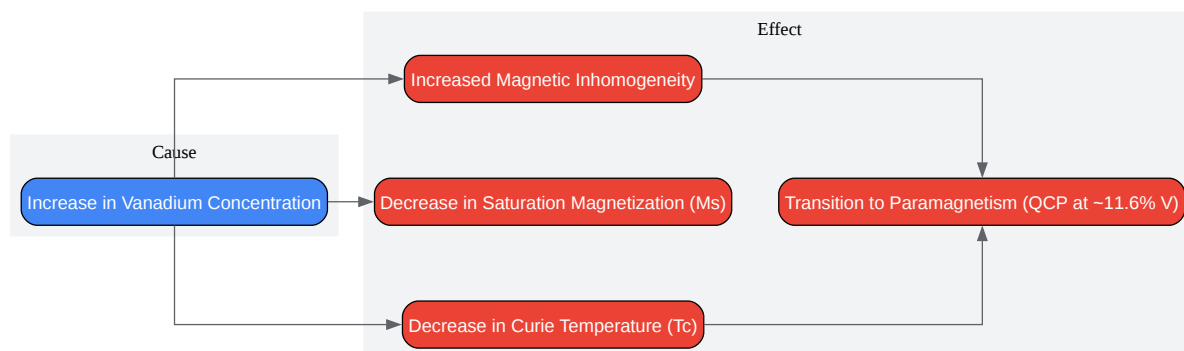
Experimental Workflow for Characterization of Ni-V Thin Films



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Caption: Experimental workflow for the synthesis and characterization of Ni-V thin films.

Logical Relationship of Vanadium Concentration and Magnetic Properties



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Caption: The effect of increasing vanadium concentration on the magnetic properties of Ni-V alloys.

Conclusion

The nickel-vanadium system offers a versatile platform for studying the evolution of magnetism from a ferromagnetic to a paramagnetic state. While research on Ni-V thin films is not as extensive as on their bulk counterparts, the foundational understanding of the bulk alloy system provides a strong basis for predicting and interpreting the behavior of thin films. The suppression of ferromagnetism with increasing vanadium concentration is a key characteristic, driven by the disruption of the nickel magnetic moments and the emergence of magnetic inhomogeneities. The experimental protocols outlined in this guide provide a framework for the controlled synthesis and detailed characterization of Ni-V thin films at low temperatures. Further research focusing specifically on the magnetic properties of Ni-V thin films is warranted to explore the influence of reduced dimensionality and strain on the magnetic phase diagram and to unlock their potential for technological applications.

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References

- 1. journals.aps.org [journals.aps.org]
- 2. indico.psi.ch [indico.psi.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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